Enhanced Lipophilicity and Steric Bulk Versus Non-tert-Butyl Analogs
The 3-tert-butyl group in the target compound confers significantly higher calculated lipophilicity (cLogP ~3.1) compared to the 3-methyl analog (estimated cLogP ~2.0) . This increase in LogP of approximately 1.0 log unit is expected to enhance membrane permeability and influence CYP450 metabolism, differentiating it from less lipophilic aminopyrazoles in screening libraries [1]. Additionally, the tert-butyl substituent introduces greater three-dimensional steric bulk (van der Waals volume increase of ~45 ų over methyl), which can alter the binding pose within kinase ATP pockets and may reduce off-target interactions with closely related kinases compared to less sterically demanding analogs [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~3.1 (ALOGPS 2.1 estimate) |
| Comparator Or Baseline | 3-methyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine (hypothetical analog): cLogP ~2.0 |
| Quantified Difference | ΔcLogP ≈ +1.1 log units (target more lipophilic) |
| Conditions | Computed using ALOGPS 2.1 fragment-based method; Chem960 computed properties |
Why This Matters
Higher lipophilicity alters pharmacokinetic distribution and may require different formulation strategies, making this specific compound the preferred scaffold when target engagement in lipophilic compartments is desired.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Class reference for LogP-permeability relationship). View Source
- [2] Wermuth CG, Aldous D, Raboisson P, Rognan D, eds. The Practice of Medicinal Chemistry. 4th ed. Academic Press; 2015. Chapter 13: Pharmacophore Modeling and Molecular Similarity. (Class reference for steric effects in kinase binding). View Source
